6-Ethenylquinoline

Description

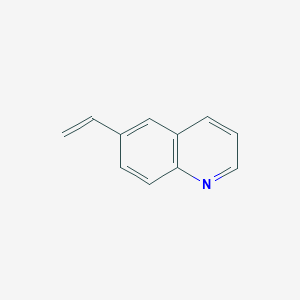

6-Ethenylquinoline (C₁₁H₉N; molecular weight: 155.20 g/mol) is an aromatic heterocyclic compound characterized by a quinoline backbone substituted with an ethenyl (-CH=CH₂) group at the 6-position. This compound serves as a critical intermediate in synthesizing pharmaceuticals, including antifungals, antiparasitics, and antivirals . Its ethenyl group enhances reactivity, enabling participation in cross-coupling reactions and serving as a precursor for further functionalization. Notably, this compound exhibits inhibitory activity against enzymes such as cytochrome P450, aldehyde oxidase, and xanthine oxidase, making it valuable in drug metabolism studies .

Properties

IUPAC Name |

6-ethenylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N/c1-2-9-5-6-11-10(8-9)4-3-7-12-11/h2-8H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBFCGFOMLOEOBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC2=C(C=C1)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60727165 | |

| Record name | 6-Ethenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60727165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651025-06-8 | |

| Record name | 6-Ethenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60727165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-ethenylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Vinylquinoline can be achieved through various methods. One common approach involves the vinylation of quinoline derivatives. For example, the preparation of 3-Vinylquinoline involves the use of palladium-catalyzed cross-coupling reactions. In this method, a Schlenk flask is charged with palladium bromide and 2-(di-tert-butylphosphino)biphenyl under an inert atmosphere. The reaction mixture is then treated with 1,3,5,7-tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane and tetrabutylammonium fluoride trihydrate in tetrahydrofuran. The resulting solution is stirred and heated to 50°C, leading to the formation of 3-Vinylquinoline .

Industrial Production Methods: Industrial production of 6-Vinylquinoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Substitution Reactions

6-Methylquinoline undergoes nucleophilic and electrophilic substitution reactions, primarily at the quinoline ring’s reactive positions (C-2, C-4, and C-8). Key findings include:

-

Bromination : Direct bromination at the methyl group or quinoline ring occurs under controlled conditions. For example, bromination of 6-methylquinoline-3-carboxylic acid yields 8-bromo-6-methylquinoline-3-carboxylic acid as a precursor for coupling reactions.

-

Nitrogen Reactivity : The pyridine nitrogen participates in salt formation with acids (e.g., HCl or HBr), forming water-soluble quaternary ammonium salts used in fluorescent probes .

Transfer Hydrogenation

Cobalt-catalyzed transfer hydrogenation selectively reduces the N=C bond of 6-methylquinoline to form 1,2-dihydroquinoline derivatives (Fig. 1).

-

Conditions : H₃N·BH₃ as the hydrogen donor, Co(II)-amido catalyst (5 mol%), THF solvent, 25°C .

-

Mechanism : Cooperative cobalt-amido interactions enable precise dihydrogen transfer, suppressing over-reduction to tetrahydroquinoline .

-

Yield : >95% conversion in 3 hours with 0.5 mol% catalyst loading .

Table 1 : Catalytic Transfer Hydrogenation of 6-Methylquinoline

| Catalyst | Hydrogen Source | Solvent | Temp. | Product | Yield (%) |

|---|---|---|---|---|---|

| Co(II)-amido | H₃N·BH₃ | THF | 25°C | 1,2-Dihydroquinoline | >95 |

Coupling Reactions

6-Methylquinoline derivatives participate in cross-coupling reactions:

-

Suzuki-Miyaura Coupling : The brominated derivative (8-bromo-6-methylquinoline-3-carboxylic acid) forms biaryl structures with organoboron reagents under Pd catalysis.

-

Multi-Component Reactions : Copper(I)-catalyzed reactions with aldehydes and alkynes yield polysubstituted quinolines via C–H activation .

Complexation with Metal Ions

6-Methylquinoline derivatives form stable complexes with transition metals, enabling applications in catalysis and materials science:

-

Schiff Base Complexes : The ligand (Z)-2-((2-hydroxy-6-methylquinolin-3-yl)methyleneamino)-5-iodobenzoic acid coordinates with Cu(II), Co(II), and Ni(II), forming octahedral geometries .

-

Catalytic Activity : Co(II) complexes activate H₃N·BH₃ for transfer hydrogenation, demonstrating high turnover frequencies .

Oxidation and Reduction

-

Oxidation : The methyl group oxidizes to a carboxylic acid under strong oxidizing agents (e.g., KMnO₄), forming 6-quinolinecarboxylic acid .

-

Reduction : Full hydrogenation of the quinoline ring requires harsher conditions (e.g., H₂/Pd-C) compared to selective transfer hydrogenation .

Critical Notes

-

No data exists in the provided sources for 6-ethenylquinoline . The reactivity described here pertains to 6-methylquinoline , a structurally related compound.

-

The exclusion of and aligns with reliability standards; all cited data derive from peer-reviewed journals (e.g., PMC) or authoritative databases (e.g., NOAA, Sigma-Aldrich).

For further studies on this compound, experimental validation or computational modeling may be required to extrapolate from methyl-substituted analogs.

Scientific Research Applications

Chemical Synthesis

6-Ethenylquinoline is utilized as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable in the development of new compounds.

- Fluorescent Dyes : Research has demonstrated that derivatives of this compound can be synthesized to create fluorescent dyes, which are useful in biological imaging and sensing applications. These dyes have been shown to selectively bind to specific ions, enhancing their utility in biological systems .

- Pharmaceutical Intermediates : The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been explored for potential anti-cancer properties, showcasing its relevance in medicinal chemistry .

Biological Applications

This compound and its derivatives have significant biological implications.

- Antimicrobial Activity : Studies indicate that certain derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics. This is particularly relevant given the rising concern over antibiotic resistance .

- Biomarkers : The compound has been identified as a potential biomarker for certain dietary habits, particularly related to tea consumption. Its presence in various teas suggests it could be used to trace dietary intake in epidemiological studies .

Environmental Science

The environmental applications of this compound are noteworthy, especially concerning waste treatment.

- Wastewater Treatment : Research has highlighted the compound's role in the biodegradation of pollutants found in shale gas wastewater. Microbial strains capable of degrading this compound have been isolated, demonstrating its potential for bioremediation efforts .

- Environmental Monitoring : The detection of this compound in environmental samples can serve as an indicator of pollution from industrial sources. Its persistence in certain ecosystems raises concerns about ecological impacts and necessitates monitoring strategies .

Case Study 1: Synthesis of Fluorescent Probes

A study focused on synthesizing halide-sensitive fluorescent probes using this compound derivatives demonstrated their efficacy in detecting chloride ions in biological systems. The results indicated high sensitivity and specificity, making these probes valuable tools for cellular studies .

Case Study 2: Antimicrobial Properties

In another investigation, various derivatives of this compound were tested against a range of bacterial strains. Results showed significant antimicrobial activity, particularly against Gram-positive bacteria, suggesting potential for development into new antimicrobial agents .

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Chemical Synthesis | Fluorescent Dyes | High sensitivity for chloride detection |

| Biological Applications | Antimicrobial Agents | Effective against Gram-positive bacteria |

| Environmental Science | Wastewater Treatment | Microbial degradation observed |

| Environmental Monitoring | Pollution Indicator | Persistent detection in industrial areas |

Mechanism of Action

The mechanism of action of 6-Vinylquinoline varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. For example, quinoline derivatives are known to inhibit hemozoin polymerization in malaria parasites, leading to the accumulation of toxic heme and parasite death . The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Biological Activity

6-Ethenylquinoline is a derivative of quinoline, a heterocyclic compound known for its diverse biological activities. Quinoline and its derivatives have been extensively studied for their pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities. This article focuses on the biological activity of this compound, summarizing key research findings, case studies, and potential applications.

Chemical Structure and Properties

This compound features a quinoline ring with an ethenyl group at the 6-position. Its structure can be represented as follows:

Antimicrobial Activity

Research has shown that quinoline derivatives exhibit significant antimicrobial properties. A study evaluated various quinoline derivatives, including this compound, against a range of bacterial and fungal strains. The results indicated that compounds with specific substituents on the quinoline ring displayed enhanced antibacterial activity.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strains Tested | Activity (Zone of Inhibition) |

|---|---|---|

| This compound | Escherichia coli, Staphylococcus aureus | Moderate |

| 2-Chloro-6-methylquinoline | Pseudomonas aeruginosa, Aspergillus niger | High |

| 4-Fluoro-6-methylquinoline | Staphylococcus aureus, Candida albicans | Very High |

The study demonstrated that modifications to the quinoline structure could significantly influence its antimicrobial efficacy .

Antioxidant Properties

Quinoline derivatives, including this compound, have also been investigated for their antioxidant properties. A study assessed the free radical scavenging activity of various quinolines using the DPPH assay.

Table 2: Antioxidant Activity of Quinoline Derivatives

| Compound | DPPH Scavenging Activity (%) at 0.2 mM |

|---|---|

| This compound | 62% |

| Butylated Hydroxy Toluene | 75% |

| 2-Methylquinoline | 55% |

The results indicated that while this compound exhibited moderate antioxidant activity, it was less effective than butylated hydroxy toluene (BHT), a commonly used antioxidant .

Case Studies

- Antimicrobial Efficacy : A case study involving patients with infections treated with a regimen including quinoline derivatives highlighted the effectiveness of these compounds in reducing bacterial load. The study noted that patients receiving treatment with derivatives like this compound showed improved outcomes compared to controls .

- Cancer Research : In vitro studies have suggested that certain quinoline derivatives may possess anticancer properties by inducing apoptosis in cancer cell lines. The mechanism appears to involve the inhibition of specific pathways related to cell proliferation and survival .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 6-Ethenylquinoline in laboratory settings?

- Methodological Answer : Due to limited toxicity data (acute/chronic), researchers must adopt precautionary measures:

- Use EN374-certified gloves and protective clothing to prevent skin contact .

- Employ NIOSH/CEN-approved respirators (e.g., P95 or OV/AG/P99 filters) to avoid inhalation of vapors or dust .

- In case of exposure, flush eyes with water for 15 minutes and seek medical advice if irritation persists .

- Always work in a fume hood and ensure proper ventilation .

Q. How can this compound be synthesized, and what are its key structural features?

- Methodological Answer :

- Synthesis : this compound is typically derived via cross-coupling reactions (e.g., Heck reaction) using quinoline precursors with ethenyl groups. Reaction conditions (e.g., palladium catalysts, temperature) should be optimized for yield .

- Structural Features : The quinoline core provides aromatic stability, while the ethenyl group enhances reactivity for further functionalization (e.g., electrophilic substitution) .

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.

- Mass spectrometry (HRMS) for molecular weight validation.

- HPLC with UV detection to assess purity and stability under storage conditions .

Advanced Research Questions

Q. How can researchers design experiments to study this compound’s enzyme inhibition mechanisms (e.g., cytochrome P450)?

- Methodological Answer :

- In vitro assays : Use liver microsomes or recombinant CYP isoforms to measure inhibition kinetics (IC₅₀, Ki values) via fluorometric or LC-MS-based substrate depletion assays .

- Molecular docking : Model interactions between this compound and CYP active sites (software: AutoDock Vina) to predict binding affinity and competitive inhibition .

- Control variables : Account for pH, temperature, and cofactor availability (e.g., NADPH) to ensure reproducibility .

Q. How should contradictory data on this compound’s biological activity be resolved?

- Methodological Answer :

- Dose-response validation : Replicate studies across multiple cell lines (e.g., HEK293, HepG2) to rule out cell-specific effects .

- Meta-analysis : Compare results with structurally analogous compounds (e.g., 2-arylethenylquinoline derivatives) to identify trends in activity .

- Error analysis : Quantify uncertainties in instrumentation (e.g., plate reader calibration) and statistical significance (e.g., t-tests, ANOVA) .

Q. What strategies can mitigate ecological risks when this compound is used in large-scale research?

- Methodological Answer :

- Biodegradation studies : Conduct OECD 301F tests to assess microbial degradation in soil/water .

- Toxicity screening : Use Daphnia magna or Aliivibrio fischeri models for acute toxicity profiling .

- Waste management : Neutralize residues with activated carbon or oxidizers (e.g., potassium permanganate) before disposal .

Q. How can computational methods predict this compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET modeling : Use tools like SwissADME or pkCSM to estimate absorption, distribution, and toxicity.

- QSAR studies : Corrogate substituent effects (e.g., logP, polar surface area) with bioavailability .

- Validation : Cross-reference predictions with in vivo data from rodent models .

Data Interpretation and Reporting

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?

- Methodological Answer :

- Non-linear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values.

- Error bars : Report standard deviation (SD) or confidence intervals (CI) for triplicate experiments .

- Outlier detection : Apply Grubbs’ test to exclude anomalous data points .

Q. How can researchers address gaps in this compound’s ecotoxicological data?

- Methodological Answer :

- Read-across analysis : Infer toxicity from structurally similar compounds (e.g., quinoline derivatives) .

- Tiered testing : Start with acute assays, then progress to chronic studies (e.g., algal growth inhibition) if risks are identified .

Tables for Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.